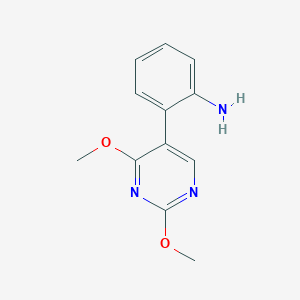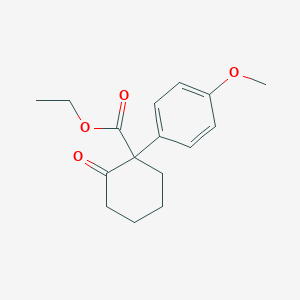
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a methoxyphenyl group, an oxo group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of a dual catalyst system, such as Co-NiO, to catalyze the reaction between 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol and ethanol. This method offers the advantage of shorter reaction times and higher yields, making it suitable for industrial production .
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. For example, oxidation with potassium permanganate can yield 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: 1-(4-methoxyphenyl)-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of cyclohexane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is primarily related to its chemical structure. The presence of the methoxyphenyl group and the oxo group allows the compound to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.
類似化合物との比較
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in the presence of a pyrrole ring instead of a cyclohexane ring.
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound contains a pyrazolo[3,4-c]pyridine ring and is used as a factor Xa inhibitor.
The unique combination of the cyclohexane ring, methoxyphenyl group, and oxo group in ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChIキー |
MXHSUAJIDRSFFU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


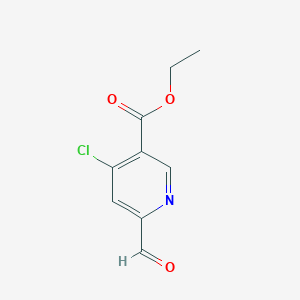
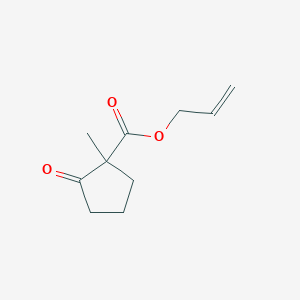
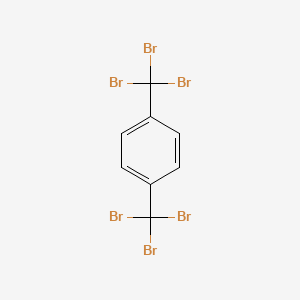
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)
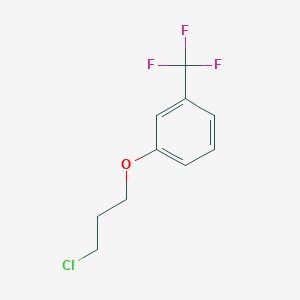
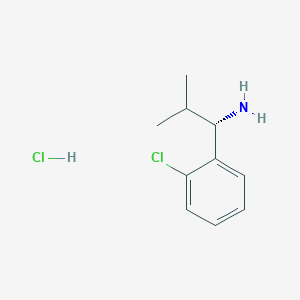
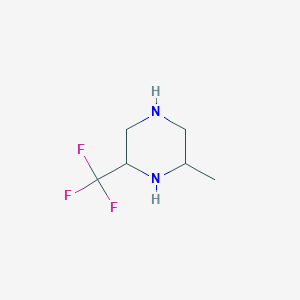
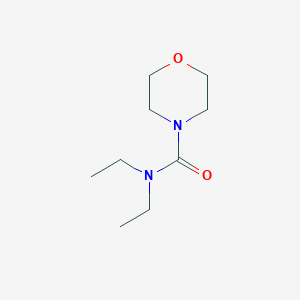
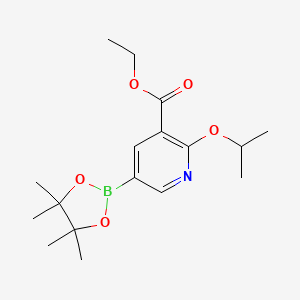
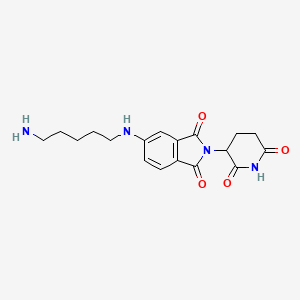
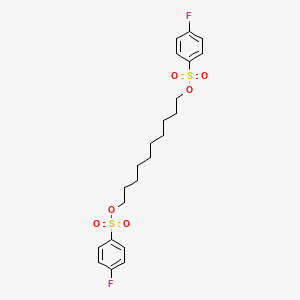

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
